EGFR-IN-5 Exhibits Potent, Differentiated Activity Against the Clinically Challenging L858R/T790M/C797S Triple Mutant
In biochemical kinase assays, EGFR-IN-5 demonstrates nanomolar potency against a panel of EGFR mutants. Its activity is particularly notable against the L858R/T790M/C797S triple mutant, a key resistance variant that emerges after third-generation TKI treatment. The IC50 value for this triple mutant (7.2 nM) is significantly lower than the 34 nM observed for the L858R/T790M double mutant, highlighting a differential inhibitory profile that is not a class-wide phenomenon [1]. This contrasts with earlier-generation TKIs like gefitinib and erlotinib, which are inactive against T790M-containing mutants [1].
| Evidence Dimension | EGFR Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 7.2 nM |
| Comparator Or Baseline | EGFR L858R/T790M (IC50 = 34 nM) and EGFR L858R (IC50 = 1.1 nM) |
| Quantified Difference | Approximately 4.7-fold more potent against the triple mutant than against the double mutant (34 nM vs. 7.2 nM). |
| Conditions | Biochemical kinase assay using recombinant EGFR kinase domains. |
Why This Matters
This differential potency against the C797S-containing triple mutant makes EGFR-IN-5 a critical tool for research on fourth-generation resistance mechanisms, where alternatives like osimertinib lack efficacy.
- [1] Zhang, H., Wang, J., Shen, Y., Wang, H. Y., Duan, W. M., Zhao, H. Y., Hei, Y. Y., Xin, M., Cao, Y. X., & Zhang, S. Q. (2018). Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs. European Journal of Medicinal Chemistry, 148, 221–237. View Source
